An In-depth Technical Guide to 2-Cyclobutanoyloxazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Cyclobutanoyloxazole: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-Cyclobutanoyloxazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. While experimental data for this specific molecule is not extensively available in public literature, this document leverages established chemical principles and spectroscopic data from analogous structures to offer a robust predictive analysis of its chemical structure, properties, and a detailed protocol for its synthesis.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] The oxazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5] The incorporation of a cyclobutyl group at the 2-position introduces a strained cycloalkane, which can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making 2-Cyclobutanoyloxazole a compelling target for synthetic and medicinal chemists.
Chemical Structure and Properties
2-Cyclobutanoyloxazole consists of an oxazole ring acylated at the 2-position with a cyclobutanecarbonyl group.
Molecular Formula: C₈H₉NO₂
Molecular Weight: 151.16 g/mol
Structure:
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Small, relatively non-polar molecules of this molecular weight are often liquids or low-melting solids at room temperature. |
| Boiling Point | ~180-220 °C (at 760 mmHg) | Based on the boiling point of the structurally similar 2-acetyloxazole (177-178 °C)[6], with an increase anticipated due to the larger cyclobutyl group. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | The molecule has both polar (oxazole, ketone) and non-polar (cyclobutane) regions, suggesting good solubility in a range of organic solvents. |
| pKa (of conjugate acid) | ~0.8-1.5 | The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8.[7] The electron-withdrawing acyl group at the 2-position is expected to further reduce the basicity. |
Synthesis of 2-Cyclobutanoyloxazole
A robust and efficient method for the synthesis of 2-acyl oxazoles is the reaction of an acid chloride with an isocyanide derivative. This approach provides a direct route to the target molecule from readily available starting materials.
Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from cyclobutanecarboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
-
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
-
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl).
-
The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Cyclobutanoyloxazole
-
Materials:
-
Cyclobutanecarbonyl chloride (from Step 1)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (CH₃CN) or methanol (MeOH)
-
-
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add tosylmethyl isocyanide (1.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of crude cyclobutanecarbonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-Cyclobutanoyloxazole.
-
Predicted Spectroscopic Data
The following spectroscopic data is predicted based on the analysis of structurally similar compounds, including 2-acetyloxazole and other 2-acyl oxazoles.
¹H NMR Spectroscopy
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Predicted Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | Singlet | 1H | H5-oxazole | The H5 proton of the oxazole ring is typically the most downfield proton due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. |
| ~7.40 | Singlet | 1H | H4-oxazole | The H4 proton of the oxazole ring is slightly more shielded than the H5 proton. |
| ~3.80 | Quintet | 1H | -CO-CH - | The methine proton of the cyclobutyl ring is deshielded by the adjacent carbonyl group and is coupled to the four adjacent methylene protons. |
| ~2.40 - 2.20 | Multiplet | 4H | -CH₂ -CH-CH₂ - | The four methylene protons adjacent to the methine proton of the cyclobutyl ring. |
| ~2.10 - 1.90 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | The two methylene protons at the 3-position of the cyclobutyl ring. |
¹³C NMR Spectroscopy
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Predicted Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C =O | The carbonyl carbon of the ketone is expected to be significantly downfield. |
| ~160 | C2-oxazole | The C2 carbon of the oxazole ring, attached to two heteroatoms, is highly deshielded. |
| ~145 | C5-oxazole | The C5 carbon of the oxazole ring is typically downfield. |
| ~130 | C4-oxazole | The C4 carbon of the oxazole ring is generally found in this region. |
| ~40 | -CO-C H- | The methine carbon of the cyclobutyl ring. |
| ~25 | -C H₂-CH-C H₂- | The methylene carbons adjacent to the methine carbon of the cyclobutyl ring. |
| ~18 | -CH₂-C H₂-CH₂- | The methylene carbon at the 3-position of the cyclobutyl ring. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3120 | Weak | C-H stretch (oxazole ring) | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |
| ~2980-2850 | Medium | C-H stretch (cyclobutyl) | Aliphatic C-H stretching vibrations. |
| ~1710 | Strong | C=O stretch (ketone) | The carbonyl group gives a characteristic strong absorption in this region. |
| ~1580, ~1490 | Medium | C=N and C=C stretch (oxazole) | Aromatic ring stretching vibrations. |
| ~1100 | Strong | C-O-C stretch (oxazole) | The C-O-C stretching vibration of the oxazole ring is expected to be a strong band. |
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Relative Abundance | Assignment | Fragmentation Pathway |
| 151 | Moderate | [M]⁺ (Molecular Ion) | Ionization of the parent molecule. |
| 123 | Moderate to Strong | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for acyl compounds. |
| 95 | Moderate | [M - C₂H₂O]⁺ or [C₄H₇CO]⁺ | Cleavage of the oxazole ring or loss of the oxazole ring. |
| 69 | Strong | [C₃H₃NO]⁺ (Oxazole ring fragment) | Cleavage of the bond between the carbonyl carbon and the oxazole ring. |
| 55 | Strong | [C₄H₇]⁺ (Cyclobutyl cation) or fragmentation of the oxazole ring. | Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or further fragmentation of the oxazole ring. |
Potential Applications and Biological Relevance
Given the well-documented biological activities of the oxazole scaffold, 2-Cyclobutanoyloxazole is a promising candidate for various applications in drug discovery and development.[3][5]
-
Antimicrobial Agents: Numerous oxazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][2] The unique physicochemical properties imparted by the cyclobutyl group could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.
-
Anticancer Agents: The oxazole ring is a key component of several anticancer compounds.[4][8] 2-Cyclobutanoyloxazole could serve as a scaffold for the development of new cytotoxic agents.
-
Enzyme Inhibitors: The rigid and strained cyclobutyl moiety could play a role in specific binding interactions with enzyme active sites, making this compound a potential starting point for the design of novel enzyme inhibitors.
Conclusion
2-Cyclobutanoyloxazole represents a synthetically accessible and medicinally relevant molecule. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic data. It is our hope that this information will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and biological evaluation of this and related compounds.
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